REACTION_CXSMILES
|
Cl[N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[OH-:8].[K+].[CH2:10]([O:12][CH2:13][CH3:14])[CH3:11]>C(O)C>[CH2:10]([O:12][C:13](=[O:8])[CH2:14][CH:3]1[CH2:4][O:5][CH2:6][CH2:7][NH:2]1)[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClN1CCOCC1
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
16 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
After standing at room temperature for 48 h
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the inorganics
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between diethyl ether and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown oil was dissolved in acetonitrile (100 ml)
|
Type
|
ADDITION
|
Details
|
Triethylamine (25 ml) and monoethyl malonate (25 g) were added
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous potassium carbonate and diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1NCCOC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |